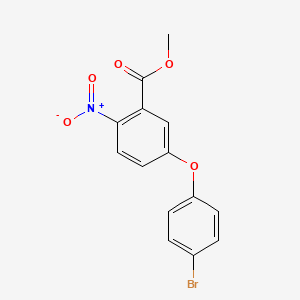

Methyl 5-(4-bromophenoxy)-2-nitrobenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-(4-bromophenoxy)-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO5/c1-20-14(17)12-8-11(6-7-13(12)16(18)19)21-10-4-2-9(15)3-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVSYOJULKGIFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 4 Bromophenoxy 2 Nitrobenzoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of Methyl 5-(4-bromophenoxy)-2-nitrobenzoate involves disconnecting the molecule at its key functional groups—the methyl ester and the diaryl ether—to identify plausible starting materials. Two primary disconnection strategies emerge:

Route A: Ether Bond Disconnection. The primary disconnection is the C-O bond of the diaryl ether. This pathway identifies methyl 5-hydroxy-2-nitrobenzoate and a 4-bromophenyl synthon (such as 4-bromophenol (B116583) or an activated aryl halide) as the key intermediates.

Route B: Ester Bond Disconnection. Alternatively, disconnecting the ester linkage first leads to the precursor 5-(4-bromophenoxy)-2-nitrobenzoic acid, which would then be esterified with methanol (B129727) in a subsequent step.

Further deconstruction of these intermediates reveals the fundamental building blocks. For instance, methyl 5-hydroxy-2-nitrobenzoate can be traced back to 5-hydroxy-2-nitrobenzoic acid, which itself can be synthesized from simpler aromatic precursors. This analysis highlights a set of core precursors essential for the synthesis.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| 5-Hydroxy-2-nitrobenzoic acid | C₇H₅NO₅ | Starting material for esterification and etherification. |

| Methyl 5-hydroxy-2-nitrobenzoate | C₈H₇NO₅ | Key intermediate for aryl ether bond formation. |

| 4-Bromophenol | C₆H₅BrO | Source of the 4-bromophenoxy group. |

| 4-Bromoiodobenzene | C₆H₄BrI | Activated aryl halide for Ullmann condensation. |

| 5-(4-bromophenoxy)-2-nitrobenzoic acid | C₁₃H₈BrNO₅ | Intermediate for the final esterification step. |

| Methanol | CH₄O | Reagent for methyl ester formation. |

Detailed Synthesis Pathways and Reaction Mechanisms

The synthesis can be approached by constructing the core structure in different sequences, primarily revolving around when the ester and ether linkages are formed.

The formation of the methyl ester is a critical step, most commonly achieved via Fischer-Speier esterification. iajpr.com This reaction involves treating the corresponding carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com

Reaction: 5-(4-bromophenoxy)-2-nitrobenzoic acid is refluxed with methanol and a catalytic amount of concentrated H₂SO₄.

Mechanism: The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the methyl ester and regenerates the acid catalyst.

The creation of the diaryl ether linkage is the most complex step, with the Ullmann condensation and Mitsunobu reaction being prominent strategies.

Ullmann Condensation: This classic method involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. rsc.org In a typical procedure, methyl 5-hydroxy-2-nitrobenzoate would be coupled with an activated aryl halide like 4-bromoiodobenzene. Modern protocols often use a catalytic amount of a copper(I) salt (e.g., CuI), a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a chelating ligand like N,N-dimethylglycine or 1,10-phenanthroline (B135089) to facilitate the reaction at lower temperatures (90-130°C). rsc.orgbeilstein-journals.orgorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like DMF, NMP, or DMSO. rsc.orgthieme-connect.com The ligand accelerates the reaction by stabilizing the copper catalyst and facilitating the reductive elimination step that forms the C-O bond. beilstein-journals.org

Mitsunobu Reaction: This reaction provides a milder alternative for forming the C-O bond by coupling a phenol with an alcohol. rsc.org For the synthesis of a diaryl ether, this involves the reaction between methyl 5-hydroxy-2-nitrobenzoate and 4-bromophenol. The reaction is mediated by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com

Mechanism: The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine (B1666868) intermediate. This intermediate deprotonates the phenol, creating a phenoxide. The resulting phosphonium (B103445) salt then activates the other alcohol (in this case, the second phenol is less likely to be the "alcohol" component due to acidity, making this route less common for diaryl ethers than for alkyl aryl ethers), which is subsequently displaced by the phenoxide in an Sₙ2 reaction. wikipedia.orgnih.gov A significant drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification.

The positions of the nitro and bromo groups are critical and are controlled by the directing effects of the substituents on the aromatic rings.

Halogenation: The most direct route to introduce the bromine atom is to use a pre-brominated precursor, such as 4-bromophenol, prior to the aryl ether bond formation step. Direct bromination of the terminal phenyl ring after ether formation is possible but risks poor regioselectivity and polybromination.

Nitration: The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. rsc.org The regioselectivity is dictated by the existing substituents. If one were to nitrate (B79036) a precursor like methyl 5-(4-bromophenoxy)benzoate, the directing effects would be as follows:

The ester group (-COOCH₃) is a deactivating, meta-directing group.

The phenoxy group (-OAr) is an activating, ortho-, para-directing group. The powerful meta-directing effect of the ester group and the ortho-directing effect of the phenoxy group combine to selectively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the ester and meta to the phenoxy group, yielding the desired 2-nitro isomer. rsc.org Careful control of the reaction temperature, typically keeping it below 15°C, is crucial to prevent the formation of dinitrated byproducts. quizlet.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound focuses heavily on the aryl ether formation step, which is often the lowest-yielding part of the sequence.

For the Ullmann condensation , several factors can be fine-tuned to enhance yield and purity:

Catalyst System: Screening various copper sources (CuI, Cu₂O, Cu(OTf)₂) and ligands (e.g., amino acids, 1,10-phenanthroline, diols) can significantly impact reaction efficiency. beilstein-journals.orgacs.org

Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like Cs₂CO₃ and K₃PO₄ are often superior. rsc.org High-boiling polar aprotic solvents like NMP, DMF, or DMSO are commonly used, although greener alternatives are being explored. rsc.orgthieme-connect.com

Temperature and Reaction Time: While classic Ullmann reactions required temperatures near 200°C, modern ligand-assisted protocols can proceed at temperatures as low as 80-110°C, reducing byproduct formation. beilstein-journals.org

The following table illustrates the impact of different parameters on a model Ullmann diaryl ether synthesis.

Table 2: Optimization of a Model Ullmann Diaryl Ether Synthesis

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| CuI (10) | None | K₂CO₃ (2.0) | DMF | 140 | 24 | Low |

| CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ (2.0) | Dioxane | 100 | 18 | Moderate |

| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | High |

| CuI (10) | Diol L3 (10) | K₂CO₃ (2.0) | Acetonitrile | 80 | 10 | High |

Data is representative of typical findings in Ullmann reaction optimization studies. acs.orgnih.gov

Consideration of Green Chemistry Principles in Synthetic Routes

Evaluating the synthetic pathways for this compound against the 12 Principles of Green Chemistry highlights several areas for improvement. sigmaaldrich.com

Atom Economy: Both the Ullmann and Mitsunobu reactions suffer from poor atom economy. ijfmr.com The Mitsunobu reaction is particularly inefficient, generating stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct.

Use of Hazardous Substances: The nitration step uses highly corrosive and hazardous concentrated nitric and sulfuric acids. ijfmr.com Traditional Ullmann reactions often employ high-boiling, toxic, and difficult-to-remove solvents like DMF and NMP. thieme-connect.com

Energy Efficiency: The high temperatures required for traditional Ullmann condensations contribute to a significant energy demand. sigmaaldrich.comsolubilityofthings.com

Waste Prevention: The generation of stoichiometric byproducts (especially in the Mitsunobu reaction) and the use of catalysts and solvents that are difficult to recycle contribute to waste. ijfmr.comsolubilityofthings.com

To create a more sustainable synthesis, several green chemistry approaches could be considered:

Catalysis: Developing more efficient, recyclable catalysts for the C-O coupling step could improve atom economy and reduce waste. Palladium-catalyzed Buchwald-Hartwig amination conditions have also been adapted for ether synthesis and can sometimes offer milder conditions than Ullmann reactions. rsc.org

Safer Solvents: Investigating the use of safer, more environmentally benign solvents such as ionic liquids or supercritical fluids could reduce the environmental impact. thieme-connect.comijfmr.com

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, particularly for the Ullmann coupling step. organic-chemistry.org

Alternative Reagents: Exploring enzymatic or biocatalytic methods for halogenation or nitration could provide highly regioselective transformations under benign conditions, avoiding the use of harsh reagents. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For Methyl 5-(4-bromophenoxy)-2-nitrobenzoate, one would expect to observe signals corresponding to the aromatic protons on both benzene (B151609) rings and the methyl ester protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

Aromatic Protons (Nitrobenzoate Ring): The three protons on the nitro-substituted ring would appear in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and ester groups. Their specific shifts and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the substituents.

Aromatic Protons (Bromophenoxy Ring): The four protons on the bromophenoxy ring would likely appear as two distinct doublets (an AA'BB' system) in the range of δ 7.0-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

Methyl Protons (-OCH₃): A sharp singlet, integrating to three protons, would be expected for the methyl ester group, typically appearing in the δ 3.8-4.0 ppm region.

Table 3.1.1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Nitrobenzoate) | 7.5 - 8.5 | m |

| Aromatic (Bromophenoxy) | 7.0 - 7.6 | m |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | s |

(Note: This table is predictive and not based on reported experimental data.)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. One would expect signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Expected Chemical Shifts (δ):

Carbonyl Carbon (C=O): The ester carbonyl carbon would appear significantly downfield, typically in the δ 160-170 ppm range.

Aromatic Carbons: A set of signals between δ 110-160 ppm would correspond to the 12 aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group, the bromine atom, and the oxygen atoms would have distinct and predictable chemical shifts.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group would produce a signal in the upfield region, around δ 50-55 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign which proton is attached to which carbon and to confirm the connectivity of the aromatic spin systems.

Table 3.1.2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 160 - 170 |

| Aromatic C-O, C-NO₂, C-Br | 140 - 160 |

| Aromatic C-H, C-C | 110 - 140 |

| -OCH₃ (Methyl) | 50 - 55 |

(Note: This table is predictive and not based on reported experimental data.)

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition (C₁₄H₁₀BrNO₅).

Expected Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z values corresponding to the molecular weight.

Expected Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-•OCH₃), the carboxylate group (-•COOCH₃), and cleavage of the ether bond, leading to characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Bands:

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

N-O Stretch (Nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

C-O Stretch (Ether and Ester): Characteristic bands in the 1200-1300 cm⁻¹ region.

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Aromatic C=C and C-H Stretches: Absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems and the nitro group would be expected to result in significant UV absorbance.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings. This conformational data is crucial for understanding intermolecular interactions in the crystal lattice.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of a synthesized compound. A sample of this compound would be analyzed, typically using a reversed-phase column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient. A pure sample would ideally show a single, sharp peak in the chromatogram. The retention time of this peak would be a characteristic property under the specific chromatographic conditions used. HPLC is also instrumental in separating the final product from any unreacted starting materials or byproducts formed during its synthesis.

Chemical Reactivity and Mechanistic Transformations of Methyl 5 4 Bromophenoxy 2 Nitrobenzoate

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group is one of the most reactive functionalities on the Methyl 5-(4-bromophenoxy)-2-nitrobenzoate molecule. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached. The reduction of the nitro group is a common and synthetically useful transformation, capable of yielding a variety of products depending on the reagents and reaction conditions.

The most prevalent transformation is the complete reduction of the nitro group to a primary amine (aniline derivative). This can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. acs.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective for this transformation. acs.org The reaction is typically clean and high-yielding.

Metal/Acid Reduction: A classic method for nitro group reduction involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). acs.org

Partial reduction of the nitro group can also be achieved, leading to intermediates such as nitroso compounds or hydroxylamines. acs.org The choice of reducing agent and the careful control of reaction parameters are crucial for isolating these intermediates. For instance, zinc metal in the presence of aqueous ammonium (B1175870) chloride is often used to produce aryl hydroxylamines. acs.org

The resulting amino group from the full reduction is a versatile synthetic handle. It can be further derivatized to form amides, sulfonamides, or undergo diazotization to produce diazonium salts, which are themselves valuable intermediates for introducing a wide range of other functional groups.

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent System | Major Product | Notes |

| H₂, Pd/C (or PtO₂, Raney Ni) | Amine | Standard catalytic hydrogenation. Generally provides high yields. acs.org |

| Fe, HCl (or Sn, HCl; Zn, HCl) | Amine | Classic metal/acid reduction method. acs.org |

| Zinc dust, NH₄Cl(aq) | Hydroxylamine | Conditions for partial reduction. acs.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | A milder reducing agent, sometimes used for selective reductions. acs.org |

Ester Hydrolysis and Transesterification Reactions

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (Saponification): This is a common and often irreversible process. The reaction proceeds via the addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid product. The presence of the electron-withdrawing nitro group on the same ring is expected to increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of hydroxide attack compared to unsubstituted methyl benzoate (B1203000). nih.gov

Acid-catalyzed hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

The general procedure for base-catalyzed hydrolysis involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. nih.gov

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions (e.g., sulfuric acid) would lead to the formation of Ethyl 5-(4-bromophenoxy)-2-nitrobenzoate and methanol. The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the desired alcohol or by removing the methanol byproduct as it forms.

Electrophilic Aromatic Substitution Pathways on Aryl Moieties

The molecule contains two distinct aryl rings, each with its own susceptibility to electrophilic aromatic substitution (EAS), governed by the electronic effects of the attached substituents.

Ring A (Nitro- and Ester-Substituted Ring): This ring is highly deactivated towards EAS. It bears two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the methoxycarbonyl group (-CO₂Me). Both groups are meta-directors. nih.govdtic.mil Therefore, any further electrophilic substitution on this ring would be extremely difficult and would be expected to occur at the carbon atom that is meta to both existing substituents (C4).

Ring B (Bromo-Substituted Ring): This ring is part of a phenoxy ether. The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate lone-pair electrons into the ring via resonance. Conversely, the bromine atom is deactivating (due to its inductive effect) but is also an ortho-, para-director (due to resonance). The directing effects of the ether oxygen and the bromine atom are reinforcing. The ether linkage directs incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the bromine, substitution will be directed to the positions ortho to the ether linkage (and meta to the bromine).

Interactive Table: Directing Effects of Substituents for EAS

| Substituent | Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NO₂ | A | Strongly withdrawing | Strongly Deactivating | Meta |

| -CO₂Me | A | Moderately withdrawing | Deactivating | Meta |

| -O-Ar | B | Donating (resonance) | Activating | Ortho, Para |

| -Br | B | Withdrawing (inductive) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations on Halogenated Nitrophenyl Systems

The Nucleophilic Aromatic Substitution (SNAr) reaction is a key pathway for substituting groups on aromatic rings, but it has strict electronic requirements. The mechanism typically involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netrsc.org For this reaction to be feasible, the aromatic ring must be activated by at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group. nih.govchemrxiv.org

In this compound:

Ring A: This ring is activated by a nitro group. The nitro group is ortho to the methoxycarbonyl group and meta to the ether linkage. It is not positioned ortho or para to any potential leaving group on its own ring. The ether linkage itself could potentially act as a leaving group (as a phenoxide), but its position meta to the activating nitro group makes a standard SNAr reaction at this position highly unfavorable.

Ring B: This ring contains a bromine atom, which is a good leaving group. However, this ring lacks the necessary strong electron-withdrawing group positioned ortho or para to the bromine. Therefore, direct SNAr on this ring is not a viable pathway under typical conditions.

Reactivity of the Aryl Bromine Atom: Cross-Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom on the phenoxy ring provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.org The aryl bromine atom of this compound can be readily coupled with various aryl or vinyl boronic acids. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene, dioxane, or DMF, often with water). nih.govresearchgate.net This reaction would replace the bromine atom with a new aryl or vinyl group, creating a biaryl or stilbene-like structure.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. acs.org The reaction typically uses a palladium catalyst, a base (often a tertiary amine like Et₃N), and a polar aprotic solvent. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would result in the formation of a new carbon-carbon bond at the site of the bromine atom, yielding a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. snu.ac.kr

Other cross-coupling reactions, such as the Stille coupling (with organotin reagents), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), are also viable transformations for the aryl bromide functionality.

Interactive Table: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Bond |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Heck | Alkene (e.g., Styrene) | Pd catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | C(sp²)-N |

Photochemical and Photophysical Reactivity Studies

While specific photophysical studies on this compound are not widely reported, its reactivity can be inferred from the behavior of its constituent functional groups.

Photophysical Properties: Aromatic nitro compounds are generally known to be non-fluorescent or only very weakly fluorescent. rsc.orgnih.gov This is because the nitro group promotes extremely rapid and efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). rsc.org Consequently, the primary deactivation pathway for the excited molecule is not fluorescence but rather populating the triplet state or undergoing other non-radiative decay processes. Phosphorescence is sometimes observed, particularly at low temperatures. nih.gov The presence of the heavy bromine atom could potentially enhance the rate of intersystem crossing further via the heavy-atom effect, which increases spin-orbit coupling. rsc.org

Photochemical Reactivity: The photochemistry of aromatic nitro compounds is complex and can involve several pathways. Upon irradiation with UV light, they can undergo photoreduction, especially in the presence of hydrogen-donating solvents. This can lead to the formation of nitroso, azoxy, or amino compounds.

Another well-documented reaction, particularly for nitroaromatics with ortho substituents containing abstractable hydrogen atoms, is intramolecular hydrogen abstraction. dtic.mil For this compound, the ortho-substituent is the ester group, which lacks easily abstractable hydrogens. However, photolysis of nitrophenyl ethers can lead to cleavage reactions. acs.orgnih.gov Irradiation could potentially induce cleavage of the ether C-O bond or reactions involving the nitro group itself, such as rearrangement to a nitrite (B80452) (nitro-nitrite rearrangement) or reduction. The photolysis of nitroaromatic compounds can also serve as a source of reactive species like nitrogen dioxide (•NO₂). nih.govacs.org

Theoretical and Computational Investigations of Methyl 5 4 Bromophenoxy 2 Nitrobenzoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and electronic distribution.

For Methyl 5-(4-bromophenoxy)-2-nitrobenzoate, DFT calculations, particularly using hybrid functionals like B3LYP or PBE0 with a sufficiently large basis set such as 6-311++G(d,p), are the standard for obtaining a balance between accuracy and computational cost. researchgate.netrsc.orgmdpi.com For more rigorous analysis of electron-correlated systems, especially for studying excited states, advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be utilized, as has been done for model nitroaromatic compounds like nitrobenzene. nih.gov

Electronic Structure: The electronic character of this compound is dominated by the interplay of its functional groups. The nitro group (NO₂) acts as a strong electron-withdrawing group, significantly influencing the electron density of the benzoate (B1203000) ring and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.gov Conversely, the phenoxy oxygen atom acts as an electron-donating group through resonance, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO). The bromine atom also contributes to the electronic landscape through inductive and resonance effects. The combination of these effects dictates the molecule's HOMO-LUMO gap, which is a critical parameter for assessing its kinetic stability and electronic excitation properties.

Geometry Optimization and Conformational Analysis: A full geometry optimization without constraints is performed to locate the global minimum energy structure. Key structural parameters include bond lengths, bond angles, and, most importantly, the dihedral angles that define the molecule's three-dimensional shape. The flexibility of the diphenyl ether linkage is a crucial aspect of the conformational analysis. The two dihedral angles (C-O-C-C) determine the relative orientation of the two aromatic rings. A potential energy surface scan, performed by systematically rotating these dihedral angles, can reveal the energy barriers between different stable conformers and identify the most energetically favorable conformation. rsc.org

Table 1: Predicted Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP/6-311+G(d,p)) This table presents hypothetical, yet realistic, data based on calculations of structurally similar molecules.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O (Ether) | ~1.39 Å |

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Length | N-O (Nitro) | ~1.23 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-O-C (Ether) | ~118° |

| Dihedral Angle | C(2)-C(1)-O-C(1') | Variable (Conformer Dependent) |

| Dihedral Angle | C(1)-O-C(1')-C(2') | Variable (Conformer Dependent) |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations describe a molecule in a static, isolated state (in vacuo), Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, typically in a solvated environment. rsc.orgmdpi.com

MD simulations for this compound would involve placing the DFT-optimized structure into a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent) and applying a force field (such as CHARMM, AMBER, or GROMOS) to describe the inter- and intramolecular forces. The system's trajectory is then propagated over time (from nanoseconds to microseconds) by solving Newton's equations of motion.

Intermolecular Interactions: MD simulations explicitly model the interactions between the solute and the surrounding solvent molecules. This allows for the detailed study of solvation shells and the identification of specific, persistent interactions such as hydrogen bonds between the solvent and the oxygen atoms of the nitro or ester groups. Understanding these interactions is crucial for predicting solubility and how the solvent environment might influence the molecule's conformation and reactivity. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic parameters, which can be used to interpret experimental spectra or to provide a spectral signature for a molecule that has not yet been synthesized.

Prediction of NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net For this compound, the electron-withdrawing nitro group is expected to cause a significant downfield shift for the protons on the benzoate ring, particularly the proton ortho to it (H-3). wisc.educhegg.com The protons on the bromophenoxy ring would be influenced by the electron-donating ether oxygen and the halogen. The methyl protons of the ester group are expected to appear as a distinct singlet.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predictions are based on DFT/GIAO calculations and comparison with similar structures. chegg.comrsc.orgchegg.com

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| -OCH₃ | ¹H | ~3.9 | Singlet |

| H-3 | ¹H | ~8.2 - 8.4 | Doublet |

| Aromatic H's | ¹H | ~7.0 - 7.8 | Multiplets |

| C=O | ¹³C | ~165 | - |

| C-NO₂ | ¹³C | ~148 | - |

| C-O (Ether) | ¹³C | ~150 - 160 | - |

| C-Br | ¹³C | ~115 - 120 | - |

| -OCH₃ | ¹³C | ~53 | - |

Prediction of Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT is a standard procedure for predicting infrared (IR) and Raman spectra. The results are often scaled by an empirical factor to better match experimental anharmonic frequencies. The predicted spectrum for this compound would exhibit several characteristic bands.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on DFT calculations and experimental data for related nitrobenzoates and diphenyl ethers.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1735 | Strong |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-O-C Asymmetric Stretch (Ether) | ~1240 | Strong |

| C-O-C Symmetric Stretch (Ether) | ~1040 | Medium |

| C-H Aromatic Stretch | 3050 - 3100 | Medium-Weak |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. The calculated activation energies (the energy difference between the reactant and the transition state) provide a quantitative measure of a reaction's feasibility. researchgate.netacs.org

For this compound, a key reaction to investigate would be the hydrolysis or aminolysis of the methyl ester group, a common transformation for benzoates. Computational modeling could elucidate the mechanism, for instance, by comparing a direct nucleophilic attack pathway with a solvent-assisted or base-catalyzed pathway. Another area of investigation could be the cleavage of the C-O ether bond, a reaction of interest in the study of lignin (B12514952) model compounds, which could provide insights into the molecule's stability under thermal stress. rsc.org The calculations would reveal the structures of tetrahedral intermediates and the associated transition states for their formation and breakdown.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. mdpi.com The fundamental principle is that the structure of a molecule, encoded in a set of numerical descriptors, determines its physical, chemical, and biological properties.

A QSPR study involving this compound would typically follow these steps:

Dataset Assembly: A series of structurally related compounds (e.g., other substituted diphenyl ethers or nitrobenzoates) would be assembled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), topological descriptors (e.g., connectivity indices), and geometric descriptors (e.g., molecular surface area, volume). researchgate.net

Property Measurement: A specific property of interest (e.g., solubility, boiling point, a measure of biological activity) would be experimentally measured for the compounds in the dataset.

Model Development: Statistical methods, from multiple linear regression to more advanced machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the measured property.

By including this compound in such a dataset, a validated QSPR model could be used to predict its properties or the properties of other, similar compounds without the need for experimental synthesis and testing. nih.gov

Investigational Applications and Potential Roles in Chemical Research

Role as a Synthetic Intermediate for Advanced Organic Molecules

The molecular architecture of Methyl 5-(4-bromophenoxy)-2-nitrobenzoate makes it a valuable starting material for the construction of more complex organic molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling its use as a foundational component in multi-step syntheses.

Precursor for Diverse Heterocyclic Systems

The nitro group and the ester functionality in this compound are key to its utility in the synthesis of heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. For instance, reduction of the nitro group followed by intramolecular amidation or condensation with other functional groups can lead to the formation of various nitrogen-containing heterocyles.

One common application involves the synthesis of phenazines and related structures. The general strategy often begins with the reduction of the nitro group to an aniline (B41778) derivative. This intermediate can then undergo condensation reactions with diketones or other bifunctional electrophiles to construct the heterocyclic core. The bromophenoxy moiety can be retained to study its effect on the properties of the final molecule or can be further modified through cross-coupling reactions.

Building Block for Functional Materials

The potential for this compound to serve as a building block for functional materials stems from its aromatic nature and the presence of the bromo substituent. The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form carbon-carbon bonds. This capability allows for the synthesis of larger conjugated systems, which are of interest for their electronic and photophysical properties.

For example, polymers incorporating the bromophenoxy-nitrophenyl scaffold could be designed. The synthetic route would typically involve the transformation of the methyl ester into a more reactive functional group, if necessary, followed by polymerization through reactions involving the bromine atom. The resulting materials could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the constituent aromatic units are crucial.

Exploration as a Chemical Probe in Biological Systems (mechanistic and in vitro focus)

The study of small molecules as probes to investigate biological processes is a cornerstone of chemical biology. This compound and its derivatives are being explored for their potential to interact with biological macromolecules and modulate their function, providing insights into cellular mechanisms.

Enzyme Inhibition Studies (in vitro)

While specific studies on this compound are limited, related methyl benzoate (B1203000) derivatives have been investigated as enzyme inhibitors. For example, a study on various methyl benzoate compounds demonstrated their ability to inhibit paraoxonase 1 (PON1), an enzyme involved in the metabolism of various substrates including organophosphates. The inhibitory activities, expressed as Kᵢ values, for a series of methyl benzoates ranged from 25.10 ± 4.73 to 502.10 ± 64.72 μM. The most potent compound in that particular study was methyl 4-amino-2-bromo benzoate, with a Kᵢ of 25.10 ± 4.73 μM. Such studies suggest that the general scaffold of substituted methyl benzoates can be a starting point for designing enzyme inhibitors. The specific inhibitory profile of this compound against a panel of enzymes would need to be determined experimentally to ascertain its potential in this area.

Receptor Binding and Ligand Interaction Studies (in vitro, computational)

The interaction of small molecules with protein receptors is fundamental to drug discovery and chemical biology. Computational methods, such as molecular docking, are often employed to predict the binding modes and affinities of ligands to their target proteins. For a series of methyl benzoate compounds studied for their interaction with PON1, molecular docking simulations were used to understand the ligand-receptor interactions at the molecular level. These in silico studies help in rationalizing the observed inhibitory activities and in guiding the design of more potent and selective ligands.

For this compound, computational docking studies could be performed against various receptors of interest to predict its potential binding affinity and mode of interaction. These computational predictions would then require experimental validation through in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm the interaction and quantify the binding parameters.

Cell-Based Assays for Mechanistic Pathway Understanding (non-efficacy)

Cell-based assays are crucial for understanding how a compound affects cellular processes. While direct cell-based studies on this compound are not widely reported, related nitrobenzoate-containing molecules have been used to probe cellular pathways. For example, a small molecule inhibitor of c-Myc–Max dimerization, which contains a nitrobenzofurazan moiety, was shown to be taken up by cells and to induce cell cycle arrest.

Based on a comprehensive review of available scientific literature, there is currently no specific research data or published studies on the application of the chemical compound This compound in the field of advanced materials science, including for non-linear optics or as a fluorescent material.

Therefore, it is not possible to generate a detailed and scientifically accurate article on this specific topic as requested. The strict constraints of the request—to focus solely on "this compound" and to exclude information on any other compounds—cannot be met due to the absence of relevant research findings for this particular molecule in the specified application areas.

General research into related chemical structures, such as brominated diaryl ethers and nitro-substituted aromatic compounds, indicates that such features can be part of molecules designed for non-linear optics or fluorescence. acs.orgresearchgate.netrsc.org For instance, the presence of electron-withdrawing groups (like the nitro group) and electron-donating groups connected through a conjugated system is a common strategy in the design of materials with second-order non-linear optical properties. jhuapl.eduresearchgate.net Similarly, aromatic structures can form the basis of fluorescent materials. acs.orgresearchgate.net

However, without specific experimental or theoretical studies on "this compound," any discussion of its potential in these areas would be purely speculative and would violate the core instruction to provide detailed, scientifically accurate research findings strictly on this compound.

Structure Activity Relationship Sar and Analogue Synthesis Research

Systematic Modification of the Bromophenoxy Moiety

Research into other diaryl ether series has shown that the nature and position of substituents on the phenoxy ring are critical for activity. For instance, studies on diaryl ether derivatives have revealed that introducing substituents at the para-position of the phenyl ring, such as chlorine or a hydroxyl group, can significantly enhance antitumor activity. nih.gov This suggests that for Methyl 5-(4-bromophenoxy)-2-nitrobenzoate, replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with hydrogen-bond donating or accepting groups (e.g., hydroxyl, methoxy) could modulate its biological profile.

The electronic nature of the substituent on the phenoxy ring also plays a crucial role. In nucleophilic aromatic substitution (SNAr) reactions involving 1-phenoxy-nitrobenzenes, the electronic properties of the phenoxy group can influence reaction rates. researchgate.net This has implications for the synthesis of new analogues and for the molecule's stability and reactivity in various chemical environments.

A summary of potential modifications to the bromophenoxy moiety and their predicted impact, based on general principles from related diaryl ether studies, is presented below.

| Modification on Phenoxy Ring | Rationale | Potential Impact on Activity/Reactivity |

|---|---|---|

| Replacement of Bromine with other Halogens (F, Cl) | Modulate lipophilicity and electronic effects. | Alter binding affinity and metabolic stability. |

| Introduction of Electron-Donating Groups (e.g., -OH, -OCH3) | Introduce hydrogen bonding capability and alter electronic properties. | Potentially enhance target interaction and solubility. mdpi.com |

| Introduction of Electron-Withdrawing Groups (e.g., -CF3, -CN) | Alter electronic distribution and potential for specific interactions. | Modify reactivity and target binding. researchgate.net |

| Positional Isomerism (moving the bromo group to ortho or meta) | Change the overall 3D shape and dipole moment of the molecule. | Drastically alter binding to specific targets. |

Derivatization of the Benzoate (B1203000) Ester and Nitro Group

The benzoate ester and the nitro group are key functional groups that are amenable to a wide range of chemical transformations, providing avenues to a diverse set of analogues.

Benzoate Ester Derivatization: The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is a common step in analogue synthesis, as the resulting carboxylic acid provides a handle for further derivatization. For example, the carboxylic acid can be coupled with various amines or alcohols to generate a library of amides or different esters. The synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification is a well-established reaction that highlights the reactivity of the carboxylic acid function in the presence of a nitro group. bond.edu.autruman.edu This process can be reversed to create a variety of ester derivatives from the parent carboxylic acid.

Nitro Group Derivatization: The nitro group is a versatile functional group that can undergo several important transformations. One of the most significant is its reduction to an amino group. This conversion dramatically changes the electronic properties of the aromatic ring, turning a strongly electron-withdrawing group into a strongly electron-donating one. This, in turn, can profoundly affect the biological activity of the molecule. The reduction of nitroaromatic compounds can proceed through various intermediates, such as nitroso and hydroxylamino species, each with its own reactivity profile. libretexts.org

Furthermore, the nitro group in activated nitrobenzenes can sometimes be displaced by nucleophiles, offering another route to novel analogues. lookchem.com This synthetic utility allows for the introduction of a wide array of functional groups at the position of the original nitro group.

| Functional Group | Derivatization Reaction | Resulting Functional Group | Significance |

|---|---|---|---|

| Benzoate Ester | Hydrolysis | Carboxylic Acid | Gateway to amides and other esters. bond.edu.au |

| Benzoate Ester | Transesterification | Different Ester | Modulates solubility and pharmacokinetic properties. |

| Nitro Group | Reduction | Amine | Drastic change in electronic properties and potential for new interactions. libretexts.org |

| Nitro Group | Nucleophilic Displacement | Various Nucleophiles | Introduction of diverse functionalities. lookchem.com |

Impact of Substituent Effects on Chemical Reactivity and Investigational Activity

The substituents on the two aromatic rings of this compound have a profound impact on its chemical reactivity and potential biological activity. The interplay between the electron-withdrawing nitro group and the phenoxy moiety, which itself is substituted with a bromine atom, creates a unique electronic landscape.

The nitro group is a strong deactivating group for electrophilic aromatic substitution, making the ring it is attached to less reactive towards electrophiles. brainly.comlumenlearning.com Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. nih.gov Therefore, the reactivity of the nitro-bearing ring is highly dependent on the nature of the attacking species.

In the context of diaryl ethers, the nature of the substituents can influence their interaction with biological targets. For example, in a series of diaryl ether-based inhibitors, modifications on the 'B' ring (analogous to the bromophenoxy ring here) had a major impact on enzymatic inhibition efficiency. chemrxiv.org The electronic effects of substituents on phenolic compounds have also been shown to play a crucial role in their reactivity, with electron-donating groups generally increasing the rate of oxidation. mdpi.com

Design and Synthesis of Compound Libraries based on the this compound Scaffold

The this compound structure serves as an excellent scaffold for the generation of compound libraries to explore a wider chemical space and identify molecules with enhanced or novel activities. Combinatorial chemistry provides the tools and strategies to efficiently synthesize large numbers of related compounds. nih.govwikipedia.org

A common approach is solid-phase organic synthesis (SPOS), where the scaffold is attached to a solid support, and various building blocks are added in a systematic fashion. wikipedia.orgimperial.ac.uk For the target scaffold, one could envision attaching the molecule to a resin via the carboxylic acid group (after hydrolysis of the methyl ester). Then, a variety of different amines could be coupled to generate a library of amides.

Alternatively, a solution-phase parallel synthesis approach could be employed. For instance, the core diaryl ether could be synthesized, and then different functional groups could be introduced on either of the aromatic rings in a parallel fashion. The "split-and-pool" synthesis strategy is another powerful combinatorial method that allows for the rapid generation of a large number of compounds. wikipedia.org

The design of such libraries is often guided by the initial SAR findings and computational modeling to focus on modifications that are most likely to yield improved compounds. The goal is to create a diverse yet focused library that explores key chemical features around the core scaffold. chemrxiv.orgstanford.edu

Computational Approaches to SAR Prediction and Optimization

Computational methods are invaluable tools in modern drug discovery and chemical research for predicting the structure-activity relationships of new compounds and for optimizing lead structures. For a molecule like this compound, various computational approaches can be applied.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For diaryl ether derivatives and nitroaromatic compounds, QSAR models have been successfully developed. researchgate.netmdpi.comnih.gov These models use a variety of molecular descriptors, such as electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters, to predict activity. For example, a QSAR study on the reduction of aromatic nitro compounds found that quantum Mulliken charge parameters at the para position correlated well with the activity. nih.gov

Molecular Docking: If a biological target for this compound or its analogues is known, molecular docking can be used to predict the preferred binding mode and affinity of the compounds to the target's active site. This information can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that are important for activity and can guide the design of new analogues with improved binding.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. By analyzing a set of active analogues, a pharmacophore model can be generated and used to screen virtual libraries for new compounds that fit the model.

These computational approaches, often used in combination, can significantly accelerate the process of lead optimization by prioritizing the synthesis of the most promising compounds, thereby saving time and resources.

| Computational Method | Application to the Scaffold | Key Information Obtained |

|---|---|---|

| QSAR | Correlate structural features of analogues with their activity. researchgate.net | Identification of key molecular descriptors influencing activity. mdpi.com |

| Molecular Docking | Predict binding modes and affinities to a specific biological target. | Understanding of key intermolecular interactions. |

| Pharmacophore Modeling | Define the essential 3D features for activity. | A model for virtual screening of new potential ligands. |

| Density Functional Theory (DFT) | Calculate electronic properties and reactivity indices. nih.gov | Insights into the electronic structure and reaction mechanisms. |

Advanced Methodologies and Future Research Directions

Chemoinformatic Approaches for Compound Library Design and Virtual Screening

Chemoinformatics has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of compound libraries and the efficient identification of promising candidates through virtual screening. nih.govdeepdyve.com For a molecule like Methyl 5-(4-bromophenoxy)-2-nitrobenzoate, these computational methods offer a powerful strategy to explore its potential bioactivities and material properties without the immediate need for extensive and costly laboratory synthesis and testing.

Virtual screening begins with the creation of large, diverse libraries of chemical compounds that can be computationally evaluated. nih.gov In the context of this compound, this involves generating virtual libraries of related substituted benzoates and nitrophenyl ethers. These libraries can be designed to explore a wide range of structural modifications, such as variations in the substitution pattern on both aromatic rings and changes to the ester and nitro functionalities. The goal is to create a comprehensive chemical space around the core scaffold.

Once a virtual library is established, various computational techniques can be employed for screening. Structure-based virtual screening, for instance, involves docking the virtual compounds into the binding site of a known biological target. youtube.com This method is particularly useful if a specific protein or enzyme is being targeted for inhibition. For example, if researchers hypothesize that the nitrophenyl ether scaffold might interact with a particular kinase involved in a disease pathway, they can computationally dock the library of virtual analogues into the kinase's active site to predict binding affinities. A study on the discovery of new SENP2 inhibitors successfully utilized a combination of structure-based virtual screening and a FRET-based assay to identify novel scaffolds. youtube.com This approach first identified small molecules with similar shape and electrostatic properties to the known substrate, followed by molecular docking to prioritize candidates for experimental testing. youtube.com

Ligand-based virtual screening, on the other hand, does not require a known 3D structure of the target. Instead, it relies on the knowledge of other molecules (ligands) that are known to be active. psu.edu If a set of compounds with a similar scaffold to this compound has been identified to have a particular activity, their common structural features, known as a pharmacophore, can be used to search for other molecules in the virtual library with a similar arrangement of these features.

The application of these chemoinformatic approaches can significantly accelerate the discovery of new applications for this compound and its derivatives. By prioritizing compounds for synthesis and testing, these methods save time and resources, allowing researchers to focus on the most promising candidates.

High-Throughput Screening Methodologies for Novel Investigational Applications

High-Throughput Screening (HTS) is a powerful experimental approach that allows for the rapid testing of thousands of chemical compounds for a specific biological activity. wikipedia.org In the quest to uncover novel applications for this compound, HTS plays a crucial role by enabling the efficient exploration of its potential interactions with a wide array of biological targets.

The process of HTS involves the use of automated systems to perform a large number of biochemical or cell-based assays in a miniaturized format, typically in 96-, 384-, or even 1536-well plates. researchgate.net For a compound like this compound, a diverse range of HTS assays can be designed to investigate its potential as a therapeutic agent, a biological probe, or a material with specific properties.

One common HTS approach is to screen the compound against a panel of known biological targets, such as enzymes, receptors, or ion channels. For example, given the presence of the nitroaromatic and benzoate (B1203000) moieties, it could be screened against a panel of kinases, proteases, or nuclear receptors to identify any inhibitory or activating effects. A novel fluorometric assay for the hepatitis C virus (HCV) NS3 serine protease was developed specifically for HTS of potential inhibitors, demonstrating the tailored nature of these assays. nih.gov

Phenotypic screening is another powerful HTS strategy where the effect of a compound on the phenotype of a cell or an organism is observed, without a preconceived notion of the molecular target. wipo.int For instance, this compound could be tested for its ability to inhibit the growth of various cancer cell lines, to prevent biofilm formation in bacteria, or to modulate the differentiation of stem cells. This approach has the potential to uncover entirely new biological activities and mechanisms of action.

The data generated from HTS campaigns can be vast and requires sophisticated data analysis tools to identify "hits" – compounds that show the desired activity. These hits are then subjected to further validation and optimization to confirm their activity and to understand their mechanism of action.

| HTS Assay Type | Potential Application for this compound | Example of a Relevant Finding for a Related Scaffold |

| Biochemical Assays | Screening against a panel of kinases, proteases, or other enzymes. | Substituted benzothiazoles have been identified as potent enzyme inhibitors. acs.org |

| Cell-Based Assays | Assessing cytotoxicity against cancer cell lines, antimicrobial activity, or effects on cellular signaling pathways. | Eugenyl benzoate derivatives have been synthesized and tested for their in vitro activity against colorectal cancer cells. nih.gov |

| Phenotypic Screens | Observing effects on cell morphology, differentiation, or organismal development. | Nitrophenyl-containing heterocycles have been investigated for their anticancer and antioxidant properties. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from a laboratory-scale synthesis of a promising compound to its large-scale production is a critical step in both academic research and industrial applications. For this compound, the integration of flow chemistry and automated synthesis platforms offers a robust solution for achieving scalability, improved efficiency, and enhanced safety. acs.org

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org This approach offers several advantages over traditional batch synthesis, particularly for reactions that are exothermic, hazardous, or require precise control over reaction parameters. The synthesis of diaryl ethers, the structural class to which this compound belongs, can be significantly improved using flow chemistry. For example, a high-yielding synthesis of diaryl ethers has been developed using a continuous flow process in supercritical carbon dioxide. rsc.orgnih.gov

Automated synthesis platforms can be integrated with flow reactors to create a fully automated system for the synthesis, purification, and analysis of compounds. sigmaaldrich.com These platforms utilize robotic systems to handle reagents, control reaction conditions, and perform in-line analysis, minimizing human intervention and improving reproducibility. youtube.com Such systems can be programmed to synthesize a library of analogues of this compound by systematically varying the starting materials and reaction conditions.

The Ullmann condensation, a classical method for forming the diaryl ether linkage, often requires high temperatures and long reaction times. wikipedia.org Adapting this reaction to a flow chemistry setup can lead to significant improvements. The precise temperature control and rapid heat transfer in microreactors can accelerate the reaction and minimize the formation of byproducts. google.com Furthermore, the use of solid-supported catalysts or reagents in packed-bed reactors within a flow system can simplify purification and enable catalyst recycling, contributing to a more sustainable process.

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging due to heat and mass transfer limitations. | Readily scalable by running the system for longer or by using parallel reactors. |

| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat dissipation. |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |

| Integration | More difficult to integrate with automated systems. | Easily integrated with automated synthesis and purification platforms. |

Emerging Research Areas for Substituted Benzoate and Nitrophenyl Ether Scaffolds

The substituted benzoate and nitrophenyl ether scaffolds, both present in this compound, are privileged structures in medicinal chemistry and materials science, continuously finding applications in new and emerging research areas. acs.orggenome.jp

In the realm of medicinal chemistry, there is a growing interest in developing novel therapeutics that target emerging disease pathways. Substituted benzoates have been investigated for a wide range of biological activities, including as anticancer agents and as inhibitors of various enzymes. nih.gov For example, a recent study focused on the synthesis and in vitro activity of eugenyl benzoate derivatives as BCL-2 inhibitors in colorectal cancer. nih.gov The nitrophenyl ether moiety is also a key component in many biologically active molecules. Nitrophenyl ether compounds have been explored as PD-1/PD-L1 inhibitors for cancer immunotherapy, a cutting-edge area of cancer treatment. wipo.int Furthermore, nitroaromatic compounds are being investigated as hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environment of solid tumors. mdpi.com

The unique electronic properties of the nitrophenyl group also make it a valuable component in the design of molecular probes and sensors. The development of fluorescent probes for the detection of specific analytes or for imaging biological processes is an active area of research where nitrophenyl ether scaffolds could be employed.

In materials science, the focus is on creating novel materials with tailored properties. The rigid structure and potential for intermolecular interactions of substituted benzoates and diaryl ethers make them attractive building blocks for the design of liquid crystals, polymers, and other functional materials.

| Scaffold | Emerging Research Area | Potential Application |

| Substituted Benzoate | Targeted Cancer Therapy | Development of selective enzyme inhibitors. nih.gov |

| Nitrophenyl Ether | Immuno-oncology | Design of novel immune checkpoint inhibitors. wipo.intnih.gov |

| Nitrophenyl Ether | Hypoxia-activated Prodrugs | Targeted drug delivery to tumors. mdpi.com |

| Combined Scaffolds | Molecular Probes | Development of fluorescent sensors for biological imaging. |

| Combined Scaffolds | Materials Science | Synthesis of novel liquid crystals and functional polymers. |

Prospects for Green and Sustainable Chemistry in Compound Synthesis and Application

The principles of green and sustainable chemistry are increasingly being integrated into the design and synthesis of chemical compounds, aiming to minimize environmental impact and promote the use of renewable resources. researchgate.net The synthesis of this compound and its analogues provides several opportunities for the application of these principles.

The traditional Ullmann condensation for the synthesis of diaryl ethers often involves the use of high temperatures, stoichiometric amounts of copper, and polar, high-boiling point solvents, which can be environmentally problematic. wikipedia.orggoogle.com Green chemistry approaches to the Ullmann reaction focus on the development of more efficient catalytic systems that can operate under milder conditions and in more environmentally benign solvents. For instance, the use of inexpensive and readily available ligands can significantly accelerate the copper-catalyzed coupling of aryl halides and phenols, allowing the reaction to be performed at lower temperatures. organic-chemistry.org The use of supercritical carbon dioxide as a solvent in a continuous flow process for diaryl ether synthesis represents a particularly green alternative, as CO2 is non-toxic, non-flammable, and easily removed from the reaction mixture. rsc.orgnih.gov

The nitration step in the synthesis of the nitroaromatic precursor also offers opportunities for green innovation. Traditional nitration methods often use a mixture of nitric acid and sulfuric acid, which generates large amounts of acidic waste. nih.gov The development of solid-supported nitrating agents, such as inorganic nitrates on silica (B1680970) gel, provides a cleaner and safer alternative that simplifies product purification and reduces waste. researchgate.net

Beyond the synthesis, the application of this compound can also be viewed through a green chemistry lens. If the compound is developed as a pharmaceutical, for example, its metabolic fate and environmental persistence would be important considerations. Designing the molecule to be biodegradable after its intended use would be a key aspect of a sustainable design. The study of the biodegradation of nitroaromatic compounds is an active area of research, with microorganisms evolving pathways to mineralize these compounds. nih.gov

| Synthetic Step | Traditional Method | Green Chemistry Approach |

| Diaryl Ether Formation (Ullmann Condensation) | High temperature, stoichiometric copper, polar solvents. wikipedia.orggoogle.com | Catalytic copper with ligands, milder conditions, green solvents (e.g., scCO2). rsc.orgorganic-chemistry.org |

| Nitration | Mixed nitric and sulfuric acid. nih.gov | Solid-supported nitrating agents (e.g., nitrates on silica gel). researchgate.net |

| Overall Process | Batch synthesis with significant waste generation. | Continuous flow synthesis with catalyst recycling and reduced solvent usage. acs.org |

Q & A

Q. Basic

- NMR :

- IR : Detect ester C=O (~1720 cm⁻¹) and nitro NO₂ asymmetric stretching (~1520 cm⁻¹) .

- MS (ESI or EI) : Molecular ion peak [M+H]⁺ at m/z 356 (C₁₄H₁₀BrNO₅⁺) and fragment ions (e.g., loss of –OCH₃ or Br⁻) .

How do solvent polarity and pH influence the photodegradation of nitroaromatic compounds like this compound?

Q. Advanced

- Mechanism : Photolysis proceeds via nitro-group reduction or C–O bond cleavage. In aqueous solutions:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in radical-mediated degradation. Use HPLC-MS to identify intermediates and quantify degradation kinetics .

What computational methods predict the herbicidal activity of this compound?

Q. Advanced

Docking studies : Model interactions with target enzymes (e.g., protoporphyrinogen oxidase, PPX) using AutoDock Vina. The bromophenoxy group may occupy hydrophobic pockets, while the nitro group disrupts electron transport .

QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Bromine’s electronegativity enhances herbicidal potency compared to chloro analogs .

DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict redox potentials and stability of intermediates .

How can contradictory data on soil adsorption coefficients (Kd) for similar nitrobenzoates be reconciled?

Advanced

Conflicting Kd values often arise from:

- Soil organic matter (SOM) : Higher SOM increases adsorption via hydrophobic interactions. Normalize data using organic carbon content (Koc).

- pH dependence : Ionizable nitro groups exhibit pH-dependent solubility. Conduct experiments across a pH gradient (3–9) and model with Freundlich isotherms .

- Analytical variability : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) in LC-MS/MS to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.